molecular formula C12H9BClFO3 B597645 (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid CAS No. 1256358-57-2

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid

Cat. No.: B597645
CAS No.: 1256358-57-2
M. Wt: 266.459
InChI Key: UQQJHJBZZCELBT-UHFFFAOYSA-N
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Description

“(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C12H9BClFO3 . It is used as an intermediate for pharmaceutical and agrochemicals .


Synthesis Analysis

The synthesis of “this compound” can be achieved from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene in the presence of water . More detailed synthesis methods and conditions might be available in specific scientific literature.


Molecular Structure Analysis

The molecular weight of “this compound” is 266.46 . The InChI code is 1S/C12H9BClFO3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7,16-17H .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, boronic acids are commonly used in Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

“this compound” is a solid . The compound has a molecular weight of 266.46 . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specific databases or scientific literature.

Scientific Research Applications

Fluorescence Quenching and Solvent Interactions

  • Fluorescence Quenching Studies : Boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) have been studied for their fluorescence quenching properties in various alcohols. These studies have revealed the formation of different conformers of the solutes in ground states, influencing their fluorescence quenching behaviors (Geethanjali et al., 2015).

Structural Analysis and Synthesis

  • Synthesis and Crystal Structure : Amino-3-fluorophenyl boronic acid, a related compound, has been synthesized from 4-bromo-2-fluoroaniline. Its crystal structure has been determined, showcasing its potential in constructing glucose sensing materials (Das et al., 2003).

Chemosensing and Molecular Recognition

  • Chemosensing Applications : Boronic acid derivatives are pivotal in developing chemosensors for detecting various biologically relevant species. They are particularly effective in monitoring carbohydrates, dopamine, fluorides, metal ions, and hydrogen peroxide, demonstrating their versatility in molecular recognition (Guo et al., 2012).

Bioconjugation and DNA Modification

  • Bioconjugation Chemistry : Phenylboronic acid derivatives have been attached to oligonucleotides, demonstrating compatibility with Copper(I)-catalyzed Azide-Alkyne Cycloaddition. This method allows for the synthesis of DNA modified with boronic acid, opening avenues in saccharide detection and fluorescent DNA aptamers (Steinmeyer & Wagenknecht, 2018).

Kinetic Studies and Reactivity

  • Kinetic Characterization with Enzymes : 4-Fluoro-substituted benzeneboronic acids have been studied for their interaction with enzymes like subtilisin Carlsberg, providing insights into dissociation rate constants and binding mechanisms. These studies are crucial for understanding enzyme-inhibitor interactions (London & Gabel, 1994).

Safety and Hazards

“(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in the target molecules .

Mode of Action

Boronic acids are often used in suzuki coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This suggests that the compound may interact with its targets through a similar mechanism, forming covalent bonds that can influence the function of the target molecules.

Properties

IUPAC Name

[4-(4-chloro-2-fluorophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BClFO3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQJHJBZZCELBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681905
Record name [4-(4-Chloro-2-fluorophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-57-2
Record name B-[4-(4-Chloro-2-fluorophenoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(4-Chloro-2-fluorophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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